4-Fluoro-3-methylbenzene-1-carboximidamide
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Overview
Description
4-Fluoro-3-methylbenzene-1-carboximidamide is a chemical compound with the molecular formula C8H9FN2 and a molecular weight of 152.17 g/mol . It is characterized by the presence of a fluorine atom at the 4th position and a methyl group at the 3rd position on the benzene ring, along with a carboximidamide group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methylbenzene-1-carboximidamide typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-3-methylbenzonitrile.
Reaction with Ammonia: The nitrile group is converted to a carboximidamide group by reacting with ammonia under controlled conditions.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methylbenzene-1-carboximidamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The carboximidamide group can be hydrolyzed to form corresponding carboxylic acids or amines.
Common Reagents and Conditions
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluoro-3-methylbenzene-1-carboximidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methylbenzene-1-carboximidamide involves its interaction with specific molecular targets. The fluorine atom and carboximidamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methylbenzonitrile: The precursor in the synthesis of 4-Fluoro-3-methylbenzene-1-carboximidamide.
4-Fluoro-3-methylbenzoic acid: A derivative formed through hydrolysis.
4-Fluoro-3-methylbenzamide: Another derivative with similar structural features.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a carboximidamide group on the benzene ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-fluoro-3-methylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H3,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSQDOLMOBMJTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=N)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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